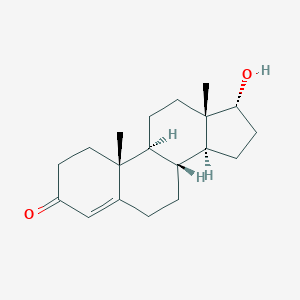
Épi-testostérone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Epitestosterone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the detection of anabolic steroid abuse.
Biology: Studied for its role as an antiandrogen and its effects on androgen receptor activity.
Medicine: Investigated for its potential therapeutic applications in conditions related to androgen excess.
Industry: Utilized in the development of diagnostic assays for monitoring steroid hormone levels.
Mécanisme D'action
Target of Action
Epitestosterone, an endogenous steroid and an epimer of the androgen sex hormone testosterone , primarily targets the androgen receptor (AR) in various tissues . It acts as a weak competitive antagonist of the AR . Additionally, it interacts with Aldo-keto reductase family 1 members C1 and C2 .
Mode of Action
Epitestosterone’s mode of action is primarily through its antagonistic effect on the androgen receptor. It competes with testosterone for binding to the AR, thereby reducing the effects of testosterone . This antagonistic action makes epitestosterone an antiandrogen .
Biochemical Pathways
Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The ratio between testosterone and epitestosterone is used to monitor anabolic drug abuse .
Result of Action
The primary result of epitestosterone’s action is the reduction of the effects of testosterone. By acting as an antagonist to the androgen receptor, it can reduce the impact of testosterone in target tissues . This makes it an effective antiandrogen .
Action Environment
The action of epitestosterone can be influenced by various environmental factors. Therefore, the testosterone to epitestosterone ratio (T/E ratio) in urine is used to detect doping in athletes . The T/E ratio can vary among individuals and can be influenced by factors such as age, sex, and individual metabolic differences .
Analyse Biochimique
Biochemical Properties
Epitestosterone acts as an antiandrogen in various target tissues . It is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The nature of these interactions involves competitive antagonism at the androgen receptor, where epitestosterone competes with testosterone and other androgens for binding .
Cellular Effects
Epitestosterone influences cell function by acting as a weak competitive antagonist of the androgen receptor . This means it can interfere with the normal function of androgen-responsive cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, epitestosterone exerts its effects through binding interactions with the androgen receptor . As a competitive antagonist, it can bind to the receptor in place of testosterone or other androgens, preventing them from exerting their normal effects .
Temporal Effects in Laboratory Settings
It is known that epitestosterone does not affect levels of testosterone in the body .
Dosage Effects in Animal Models
It is known that epitestosterone does not enhance athletic performance .
Metabolic Pathways
Epitestosterone is involved in the delta5-steroid pathway, where it is derived from pregnenolone . It also interacts with 5α-reductase, an enzyme involved in the metabolism of testosterone .
Transport and Distribution
Given its similarity to testosterone, it may be transported in the blood bound to sex hormone-binding globulin, like other steroids .
Subcellular Localization
Like other steroids, it is likely to be found in the cytoplasm and nucleus of cells due to its lipophilic nature, which allows it to diffuse across cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epitestosterone can be synthesized from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The synthesis involves several steps, including the conversion of pregnenolone to 5-androstene-3-beta,17-alpha-diol, followed by oxidation and reduction reactions to yield epitestosterone.
Industrial Production Methods: Industrial production of epitestosterone typically involves the use of advanced chromatographic techniques for purification and isolation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of epitestosterone in biological samples .
Analyse Des Réactions Chimiques
Types of Reactions: Epitestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 17α-hydroxyandrost-4-en-3-one.
Reduction: Formation of 5-androstene-3-beta,17-alpha-diol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products:
Oxidation: 17α-hydroxyandrost-4-en-3-one.
Reduction: 5-androstene-3-beta,17-alpha-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Testosterone: The primary male sex hormone, structurally similar to epitestosterone but with a different configuration at C17.
Dihydrotestosterone: A potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and epitestosterone.
Uniqueness of Epitestosterone: Epitestosterone is unique in its ability to act as a weak competitive antagonist of the androgen receptor and a potent 5α-reductase inhibitor . Unlike testosterone, epitestosterone does not enhance athletic performance and is used as a marker for detecting anabolic steroid abuse .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-KZYORJDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022329 | |
| Record name | Epitestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epitestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-30-1 | |
| Record name | Epitestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epitestosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epitestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 481-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPITESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L726977Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epitestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



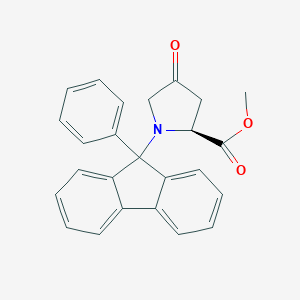
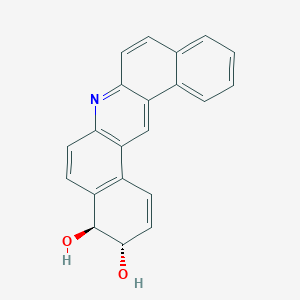

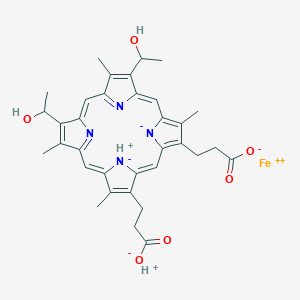


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

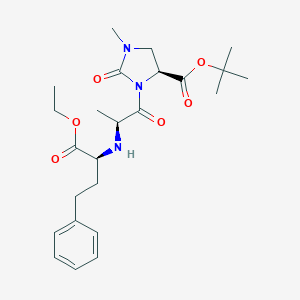


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

